N-Methyl Pemetrexed-d3
Description
N-Methyl Pemetrexed-d3 is a deuterated analog of pemetrexed, a chemotherapeutic agent used primarily in the treatment of non-small cell lung cancer and mesothelioma. The compound’s molecular formula is C21H20D3N5O6, with a molecular weight of 444.46 g/mol . The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable hydrogen isotope. Deuteration is often employed to modulate pharmacokinetic properties, such as metabolic stability, by leveraging the kinetic isotope effect.
Properties
Molecular Formula |
C₂₁H₂₀D₃N₅O₆ |
|---|---|
Molecular Weight |
444.46 |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-1-methyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation with Deuterated Methyl Reagents
-
Primary Route : The N-methyl group is introduced via alkylation of the pyrrolopyrimidine nitrogen using deuterated methyl iodide (CDI) under basic conditions (e.g., triethylamine or N-methylmorpholine) .
-
Alternative Pathway : Condensation of a benzoic acid derivative (e.g., 4-[2-(2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with deuterated L-glutamate derivatives under peptide-coupling conditions (CDMT/NMM) .
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reagent | CDI, triethylamine | |
| Temperature | 20–25°C (room temperature) | |
| Solvent | Acetonitrile-d/deuterated water (1:1) | |
| Yield | ~75–85% (estimated from non-deuterated analog) |
Structural Characterization and Deuterium Incorporation
N-Methyl Pemetrexed-d3 is confirmed via:
-
1^11H-NMR and 2^22H-NMR : Loss of proton signals at δ~3.48 ppm (corresponding to the N-CH group) and appearance of deuterium-coupled splitting patterns .
Comparative NMR Data
| Proton Position | δ (ppm) Non-deuterated | δ (ppm) Deuterated |
|---|---|---|
| N-CH | 3.48 (s, 3H) | Not observed |
| Pyrrolopyrimidine H | 6.35 (s, 1H) | 6.35 (s, 1H) |
Stability and Degradation Reactions
This compound shares degradation pathways with its non-deuterated counterpart but exhibits altered kinetics due to deuterium’s isotope effect :
Primary Degradation Pathways
-
Oxidative Dimerization :
-
Hydrolysis :
Analytical Method Validation
Quantification uses HPLC-UV with CAD (charged aerosol detection) and relative response factors (RRF):
Chromatographic Conditions
| Parameter | Drug Substance Method | Drug Product Method |
|---|---|---|
| Column | C18, 250 × 4.6 mm | C18, 150 × 4.6 mm |
| Mobile Phase | Ammonium formate (pH 3.5)/ACN | Sodium acetate (pH 5.5)/ACN |
| RRF for N-Methyl-d3 | 0.79 (vs. pemetrexed = 1) | 0.81 (vs. pemetrexed = 1) |
Comparison with Similar Compounds
Structural Analogs of Pemetrexed
Direct structural analogs of pemetrexed include deuterated derivatives and ester/salt forms (Table 1). These compounds differ in deuterium content and functional groups, which can affect solubility, stability, and bioavailability.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-Methyl Pemetrexed-d3 | C21H20D3N5O6 | 444.46 | N-methylation, 3 deuterium atoms |
| Pemetrexed-d5 Disodium Salt | C20H14D5N5Na2O6 | 476.41 | Sodium salt, 5 deuterium atoms |
| Pemetrexed-d5 Diethyl Ester | C24H24D5N5O6 | 488.55 | Esterified, 5 deuterium atoms |
Key Observations :
- Deuteration : Increased deuterium content (e.g., d5 vs. d3) may enhance metabolic stability but could reduce solubility due to isotopic mass effects.
- Functional Groups : Salt forms (e.g., disodium) improve water solubility, while ester forms (e.g., diethyl) may enhance lipophilicity and membrane permeability .
N-Methylated Compounds in Drug Design
N-methylation is a common modification to optimize drug properties. Below is a comparative analysis of N-methylated analogs across diverse therapeutic contexts:
2.2.2 Reduced Efficacy in Specific Contexts
- Antiestrogens : Tertiary N-methyl amides showed markedly lower antiproliferative activity and ERα downregulation compared to secondary amides (e.g., N-butyl vs. N-methyl analogs) .
- Sansalvamide A Derivatives : N-methylation at specific positions (e.g., position III or V) either abolished or preserved cytotoxicity, highlighting positional sensitivity .
2.2.3 Electrochemical and Metabolic Stability
- Oxidation Behavior: N-methyl-substituted curcumin analogs exhibited poor correlation between experimental and theoretical oxidation potentials, suggesting complex redox mechanisms compared to N-benzyl analogs .
- Chlorination Kinetics: N-methyl amino acids form N-chloro derivatives faster than non-methylated analogs due to steric and inductive effects, which may influence environmental or metabolic degradation .
Chromatographic and Physicochemical Properties
- Chromatographic Separation : N-methyl and N-ethyl analogs often share similar pKa and solubility profiles, complicating differentiation via Rf values alone .
Deuteration vs. N-Methylation: Synergistic Effects
While deuterium substitution primarily targets metabolic stability, N-methylation influences steric bulk, hydrogen bonding, and conformational dynamics. For example:
- Deuteration : Slows CYP450-mediated metabolism via the kinetic isotope effect.
- N-Methylation: May reduce hydrogen-bond donor capacity (critical for target binding) but improve membrane permeability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Methyl Pemetrexed-d3 to ensure isotopic purity and structural fidelity?
- Methodological Answer : Synthesis requires precise control over deuteration and methylation steps. Use isotopic labeling protocols (e.g., deuterated methylating agents) combined with HPLC or LC-MS to monitor intermediate purity . For structural confirmation, employ H/C NMR to verify deuterium incorporation at the methyl group and assess isotopic enrichment ratios . Kinetic studies of methylation reactions under varying temperatures/pH can minimize side products .
Q. What analytical techniques are most effective for quantifying N-Methyl Pemetrexed-d3 in biological matrices during pharmacokinetic studies?
- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., Pemetrexed-d6) is optimal. Use a C18 column with ion-pairing chromatography (0.1% formic acid) to resolve deuterated analogs from endogenous metabolites. Calibration curves should account for matrix effects (e.g., plasma protein binding) via standard addition methods . Validate precision/accuracy per FDA guidelines (≤15% CV for inter-day variability) .
Q. How should researchers address discrepancies in reported solubility/stability data for N-Methyl Pemetrexed-d3 across different solvent systems?
- Methodological Answer : Conduct systematic solubility/stability studies under controlled conditions (pH 2–9, 25–37°C). Use nephelometry for solubility quantification and UPLC-UV for stability monitoring (e.g., degradation products). Reconcile contradictions by comparing ionic strength, buffer composition, and light exposure across studies .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic effects of deuterium in N-Methyl Pemetrexed-d3 during in vivo metabolic studies?
- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates. Design crossover studies comparing -methyl vs. non-deuterated analogs in animal models. Use high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites and adjust metabolic pathway models accordingly .
Q. How can meta-analysis frameworks resolve contradictions in cytotoxicity data for N-Methyl Pemetrexed-d3 across cancer cell lines?
- Methodological Answer : Aggregate datasets from public repositories (e.g., PubChem BioAssay) and apply standardized normalization (e.g., Z-score transformation). Use multivariate regression to identify confounding variables (e.g., cell line genetic background, assay incubation time). Tools like PRISMA guidelines ensure reproducibility in data synthesis .
Q. What protocols validate the specificity of anti-folate receptor antibodies used in N-Methyl Pemetrexed-d3-targeted drug delivery studies?
- Methodological Answer : Perform competitive ELISA with free Pemetrexed and its analogs to assess cross-reactivity. Surface plasmon resonance (SPR) can quantify binding affinities () for deuterated vs. non-deuterated forms. Validate in vivo specificity via fluorescence-activated cell sorting (FACS) of receptor-blocked vs. untreated cells .
Data Analysis & Interpretation
Q. How should researchers statistically model dose-response relationships for N-Methyl Pemetrexed-d3 in heterogeneous tumor models?
- Methodological Answer : Apply mixed-effects models to account for intra-tumor variability. Use nonlinear regression (e.g., sigmoidal Emax model) with bootstrapping to estimate EC confidence intervals. Tools like GraphPad Prism or R packages (drc, nlme) enable robust curve fitting .
Q. What bioinformatics approaches identify off-target interactions of N-Methyl Pemetrexed-d3 in transcriptomic datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
